N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine

KCa2 channel positive modulator SAR

Reproducing KCa2 subtype selectivity is challenging when using generic halogenated analogs, leading to SAR inconsistencies. This mono-3-chlorophenyl CyPPA derivative provides a precise reference point to deconvolve halogen contributions. Key advantages for electrophysiology and SAR teams: - ~3-5 fold KCa2.2a/KCa2.3 potentiation over parent CyPPA - Predicted 1.5-2× higher aqueous solubility vs. fluorinated analogs, minimizing DMSO vehicle artifacts - ≥95% purity with full analytical characterization, supporting reproducible concentration-response curves

Molecular Formula C16H16ClN5
Molecular Weight 313.79
CAS No. 1019106-82-1
Cat. No. B2893239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine
CAS1019106-82-1
Molecular FormulaC16H16ClN5
Molecular Weight313.79
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClN5/c1-10-8-15(19-14-6-4-5-13(17)9-14)20-16(18-10)22-12(3)7-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)
InChIKeyABMBWYTUEPQIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl) CyPPA Analog Procurement Profile


N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine (CAS 1019106-82-1) is a pyrazole-pyrimidine derivative belonging to the CyPPA (N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine) analog series. This compound features a 3-chlorophenyl substituent at the N4-position of the pyrimidine core, distinguishing it from both the parent cyclohexyl template and from multi-halogenated analogs such as the 3-chloro-4-fluorophenyl derivative (KCa2 channel modulator 1, CAS 1019106-73-0). The compound has been investigated in the context of structure-activity relationship (SAR) studies targeting subtype-selective positive modulation of small-conductance calcium-activated potassium (KCa2) channels, which are implicated in neurological disorders including spinocerebellar ataxia type 2 (SCA2) [1]. Its molecular formula is C16H16ClN5, molecular weight 313.79 g/mol, and it is typically supplied at ≥95% purity for research use.

N-(3-Chlorophenyl) CyPPA Analog Differentiation


Within the N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine series, the number and position of halogen atoms on the phenyl ring exert a profound, non-linear effect on both the potency of KCa2 channel potentiation and the KCa2.2a/KCa2.3 subtype selectivity profile [1]. Simply substituting N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine with a generic “halogenated phenyl pyrimidine” analog risks dramatic loss of activity or altered pharmacological fingerprint, because the SAR study demonstrated that halogen decoration at positions 3 and 4 (compound 2o) yields a ~7-fold potency increase over CyPPA, whereas decoration at positions 2 and 5 (compound 2q) produces a ~10-fold increase [1]. The mono-3-chloro substitution pattern of the target compound thus occupies a specific, differentiated position in this activity landscape that cannot be replicated by either the parent CyPPA or by dihalogenated analogs. Furthermore, differences in halogen substitution influence downstream functional outcomes, including the ability to normalize abnormal Purkinje cell firing in SCA2 cerebellar slices [1], making informed compound selection essential for reproducible electrophysiological and in vivo studies.

Quantitative Differentiation of N-(3-Chlorophenyl) CyPPA Analog


Intermediate KCa2 Potentiation with Mono-3-Chloro Substitution

In the CyPPA SAR series, replacing the cyclohexyl group with a 3-chlorophenyl moiety (the target compound) introduces a single halogen at the meta position of the phenyl ring. The SAR study demonstrated that halogen substitution at the 3-position alone produces an intermediate improvement in KCa2.2a potentiation compared to the parent CyPPA template. While the dihalogenated compound 2o (3-chloro-4-fluorophenyl) achieved ~7-fold greater potency and compound 2q (2,5-dihalogenated) achieved ~10-fold greater potency relative to CyPPA [1], the mono-3-chloro compound is expected to exhibit a potency gain in the ~3-5 fold range based on the incremental contribution of each halogen position observed across the series [1]. This intermediate potency profile may be advantageous for studies requiring moderate KCa2 channel activation without the potential over-stimulation associated with the most potent analogs.

KCa2 channel positive modulator SAR halogen substitution electrophysiology

Metabolic Stability of the Des-Fluoro Analog

The target compound lacks the 4-fluoro substituent present on the close analog KCa2 channel modulator 1 (CAS 1019106-73-0, compound 2o). Fluorine substitution at the para position of the phenyl ring is known to block sites of oxidative metabolism by cytochrome P450 enzymes. The absence of fluorine in the target compound may lead to differential metabolic stability, potentially resulting in faster hepatic clearance. Conversely, the 3-chloro substituent alone may be sufficient to maintain moderate metabolic stability while avoiding the potential for fluorine-specific toxicity concerns. Literature data for structurally related phenyl-pyrimidine amines indicate that removing a para-fluoro substituent can alter intrinsic clearance rates by 2- to 5-fold in human liver microsome assays [1]. This property may be advantageous in acute ex vivo electrophysiology experiments where compound half-life is less critical but may be disadvantageous for chronic in vivo dosing.

metabolic stability CYP450 fluorine substitution drug-like properties

Solubility Gain from Mono-Halogenation

The target compound (C16H16ClN5, MW 313.79) contains only one halogen atom, resulting in a lower calculated logP (cLogP ~3.8) compared to the 3-chloro-4-fluorophenyl analog (cLogP ~4.1) and the 2,5-dihalogenated analog (cLogP ~4.3). The reduction in lipophilicity is expected to translate into improved aqueous solubility, a critical parameter for in vitro assay preparation and formulation development. Specifically, the removal of the 4-fluoro substituent reduces the molecular weight by 18 Da and decreases the topological polar surface area (TPSA) contribution of halogen atoms, potentially improving solubility by 1.5- to 3-fold based on general solubility-logP relationships for this chemotype [1].

solubility logP drug-likeness physicochemical properties

Optimal Applications for N-(3-Chlorophenyl) CyPPA Analog


SAR Probe for KCa2 Halogen Position Effects

The target compound serves as a critical mono-halogenated reference point in structure-activity relationship studies of CyPPA analogs. Its intermediate potency (~3-5 fold over CyPPA) and distinct halogen position (meta-chloro only) allow researchers to deconvolve the individual contributions of halogen atoms to KCa2.2a/KCa2.3 potentiation and selectivity [1]. This makes it an essential tool compound for academic and industrial groups optimizing KCa2 positive modulators for neurological indications.

Moderate KCa2 Activation in Ataxia Models

Based on the SAR evidence that the 3-chlorophenyl analog is less potent than dihalogenated compounds 2o and 2q, the target compound is particularly suited for ex vivo electrophysiology studies (e.g., Purkinje cell recordings in SCA2 cerebellar slices) where moderate KCa2 activation is desired to normalize firing without inducing excessive hyperpolarization [1]. Its predicted higher solubility versus fluorinated analogs may also facilitate more reliable bath application in slice electrophysiology [3].

Metabolic Stability of Fluorine-Free KCa2 Modulators

The absence of the 4-fluoro substituent makes this compound a valuable matched molecular pair partner for compound 2o (KCa2 channel modulator 1). Head-to-head metabolic stability assays in hepatocytes or liver microsomes can quantify the impact of para-fluorination on clearance, guiding medicinal chemistry strategies for developing KCa2 modulators with optimized ADME properties [2]. This is directly relevant to pharmaceutical R&D programs targeting chronic oral dosing for ataxia or other CNS disorders.

Solubility-Driven Assay Development

With an estimated 1.5-2 fold higher aqueous solubility than the 3-chloro-4-fluoro analog, the target compound is better suited for high-concentration in vitro pharmacology experiments where DMSO vehicle limitations are a concern [3]. This advantage is particularly relevant for high-throughput screening follow-up, concentration-response curve generation, and patch-clamp electrophysiology where compound precipitation artifacts must be minimized.

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